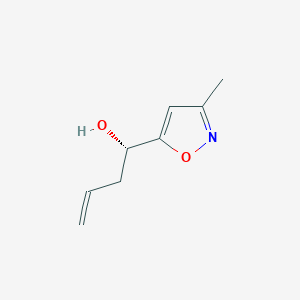![molecular formula C10H18F3NO3S B12865154 (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine](/img/structure/B12865154.png)
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is a chemical compound characterized by the presence of a morpholine ring substituted with a trifluorobutylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine typically involves the reaction of morpholine with a suitable trifluorobutylsulfonylating agent. One common method includes the use of trifluorobutylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The trifluorobutyl group can be reduced under specific conditions.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can react with the morpholine ring.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Reduced trifluorobutyl derivatives.
Substitution: Substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of trifluorobutylsulfonyl groups on biological systems. It may serve as a model compound for investigating the interactions of sulfonyl-containing molecules with proteins and other biomolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine involves its interaction with specific molecular targets. The trifluorobutylsulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]piperidine: Similar structure but with a piperidine ring instead of morpholine.
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]thiomorpholine: Contains a sulfur atom in the ring structure.
Uniqueness
(3R)-3-[2-(4,4,4-Trifluorobutylsulfonyl)ethyl]morpholine is unique due to the presence of both a morpholine ring and a trifluorobutylsulfonyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C10H18F3NO3S |
|---|---|
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
(3R)-3-[2-(4,4,4-trifluorobutylsulfonyl)ethyl]morpholine |
InChI |
InChI=1S/C10H18F3NO3S/c11-10(12,13)3-1-6-18(15,16)7-2-9-8-17-5-4-14-9/h9,14H,1-8H2/t9-/m1/s1 |
Clave InChI |
LHBKCKSYKOLRMD-SECBINFHSA-N |
SMILES isomérico |
C1COC[C@H](N1)CCS(=O)(=O)CCCC(F)(F)F |
SMILES canónico |
C1COCC(N1)CCS(=O)(=O)CCCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



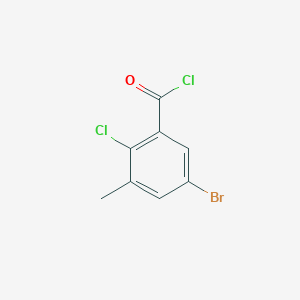

![4-Methylbenzo[d]oxazole-2-carbonitrile](/img/structure/B12865092.png)
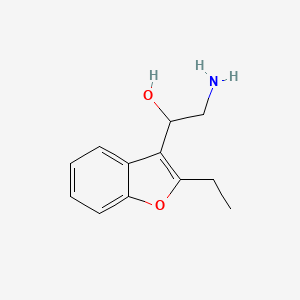
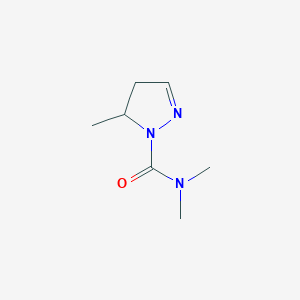
![N-(1H-Benzo[d]imidazol-2-yl)-3,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B12865109.png)
![2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide](/img/structure/B12865117.png)

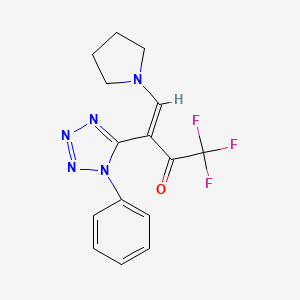
![2,3-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-10,11-diol](/img/structure/B12865124.png)

![2-(Chloromethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12865130.png)
